4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride
Overview
Description
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the triazole ring and a cyclohexyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride typically involves a multi-step process One common method starts with the cycloaddition reaction between an azide and an alkyne to form the triazole ring
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Step 1: Formation of the Triazole Ring
Reactants: Cyclohexyl azide and propargyl chloride.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF).
Conditions: Room temperature, inert atmosphere.
Reaction: Cyclohexyl azide reacts with propargyl chloride in the presence of CuI to form 1-cyclohexyl-1H-1,2,3-triazole.
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Step 2: Chloromethylation
Reactants: 1-cyclohexyl-1H-1,2,3-triazole and formaldehyde.
Catalyst: Hydrochloric acid (HCl).
Solvent: Water.
Conditions: Reflux.
Reaction: The triazole compound undergoes chloromethylation with formaldehyde in the presence of HCl to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole or other functional groups.
Scientific Research Applications
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to active sites or allosteric sites, thereby modulating enzyme activity.
Disrupt Cellular Processes: By interacting with cellular components such as DNA, RNA, or proteins, leading to altered cellular functions.
Pathways Involved: The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(bromomethyl)-1-cyclohexyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different chemical properties.
4-(methyl)-1-cyclohexyl-1H-1,2,3-triazole:
Uniqueness
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-(chloromethyl)-1-cyclohexyltriazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHKPRUXEGHQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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